molecular formula C20H26N2O4S2 B11168539 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11168539
M. Wt: 422.6 g/mol
InChI Key: AOSHRCPSSRPQHU-UHFFFAOYSA-N
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Description

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring and a methoxyethylsulfanyl group attached to a benzamide moiety. It has been studied for its potential inhibitory effects on certain enzymes and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Sulfamoyl Group: This involves the reaction of butan-2-amine with a suitable sulfonyl chloride to form the butan-2-ylsulfamoyl intermediate.

    Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl derivative to form the N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL} moiety.

    Formation of the Benzamide Moiety: The final step involves the reaction of the phenylsulfamoyl intermediate with 2-methoxyethylsulfanylbenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Biochemistry: The compound can be used to study biochemical pathways involving sulfamoyl and benzamide groups.

    Pharmacology: Its effects on cellular processes and enzyme activity are of interest for developing new therapeutic agents.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an enzyme inhibitor and its diverse applications in scientific research highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C20H26N2O4S2/c1-4-15(2)22-28(24,25)17-11-9-16(10-12-17)21-20(23)18-7-5-6-8-19(18)27-14-13-26-3/h5-12,15,22H,4,13-14H2,1-3H3,(H,21,23)

InChI Key

AOSHRCPSSRPQHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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